molecular formula C7H15Cl2N3 B1463082 ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 1197620-46-4

ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B1463082
CAS No.: 1197620-46-4
M. Wt: 212.12 g/mol
InChI Key: HWQYAVSHJPJSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride: is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its molecular structure, which includes an ethyl group, a methyl group, and a pyrazolyl group attached to an amine.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-pyrazole-4-carbaldehyde as the starting material.

  • Reduction Reaction: The aldehyde group is reduced to an amine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Ethylation: The resulting amine is then ethylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

  • Dihydrochloride Formation: Finally, the ethylated amine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reduction and ethylation processes to ensure efficiency and cost-effectiveness.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are frequently used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and iodide (I-) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine oxide.

  • Reduction Products: Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: It serves as a ligand in biochemical studies to understand the binding interactions with various biomolecules. Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals. Industry: It is utilized in the development of agrochemicals and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism by which ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • Ethyl(1H-pyrazol-4-yl)methylamine dihydrochloride: Similar structure but lacks the methyl group on the pyrazole ring.

  • Ethyl(3-methyl-1H-pyrazol-4-yl)methylamine dihydrochloride: Similar structure but with a different position of the methyl group on the pyrazole ring.

Uniqueness: Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and binding properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-3-8-4-7-5-9-10(2)6-7;;/h5-6,8H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQYAVSHJPJSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN(N=C1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197620-46-4
Record name ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.